molecular formula C8H9NO2 B12861738 1,1'-(1H-pyrrole-2,3-diyl)diethanone

1,1'-(1H-pyrrole-2,3-diyl)diethanone

Cat. No.: B12861738
M. Wt: 151.16 g/mol
InChI Key: WENQEXWBWARVSV-UHFFFAOYSA-N
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Description

1,1’-(1H-pyrrole-2,3-diyl)diethanone is a chemical compound with the molecular formula C8H9NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(1H-pyrrole-2,3-diyl)diethanone typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it a versatile approach for synthesizing pyrrole derivatives.

Industrial Production Methods

While specific industrial production methods for 1,1’-(1H-pyrrole-2,3-diyl)diethanone are not well-documented, the general approach involves large-scale synthesis using similar condensation and cyclization reactions. The scalability of these reactions allows for the efficient production of the compound for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,1’-(1H-pyrrole-2,3-diyl)diethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can yield pyrrole derivatives with different functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of functionalized pyrrole derivatives.

Scientific Research Applications

1,1’-(1H-pyrrole-2,3-diyl)diethanone has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of 1,1’-(1H-pyrrole-2,3-diyl)diethanone involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its reactivity and biological activity. Specific molecular targets and pathways are still under investigation, but its ability to modulate enzyme activity and cellular processes is of particular interest.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(1H-pyrrole-2,3-diyl)diethanone is unique due to its specific substitution pattern on the pyrrole ring, which influences its chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

1-(2-acetyl-1H-pyrrol-3-yl)ethanone

InChI

InChI=1S/C8H9NO2/c1-5(10)7-3-4-9-8(7)6(2)11/h3-4,9H,1-2H3

InChI Key

WENQEXWBWARVSV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(NC=C1)C(=O)C

Origin of Product

United States

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